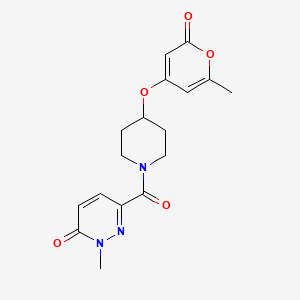

2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to be a complex organic molecule with potential pharmacological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their synthesis, which can be used to infer some aspects of the compound's characteristics.

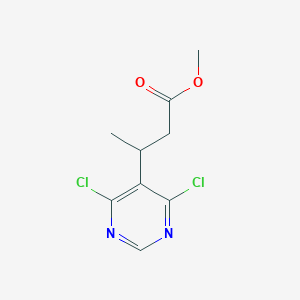

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, including cycloadditions and subsequent functional group transformations. For instance, the stereoselective conversion of 2H-1,4-oxazin-2-ones into piperidine derivatives is achieved through lactone cleavage by reaction with amines, followed by reduction to afford the corresponding methanamines . Similarly, concise routes to pyridazinones are developed through cycloaddition of pyridine N-imine with alkynoates and condensation with hydrazine . These methods could potentially be adapted for the synthesis of the compound , given its structural similarities to the discussed molecules.

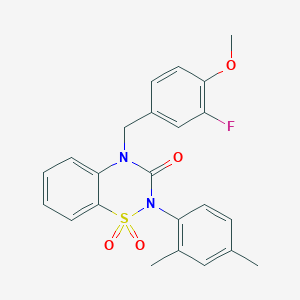

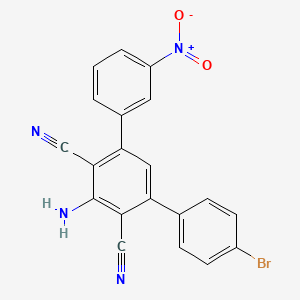

Molecular Structure Analysis

The molecular structure of related compounds has been studied using NMR spectroscopy and conformational calculations. For example, an octahydro-2H-pyrido[1,2-a]pyrazine analogue exhibits a temperature and solvent-dependent equilibrium mixture of transoid and cisoid invertomers . This suggests that the compound of interest may also display conformational isomerism, which could be relevant to its biological activity.

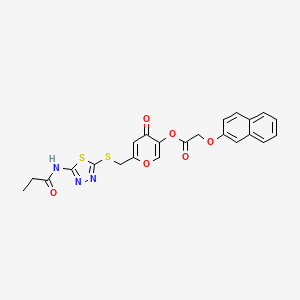

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in various chemical reactions. The three-component condensation involving 4-piperidinones, pyrazolones, and malononitrile is one such reaction, providing a one-step synthesis of substituted dihydropyrazolo[3,4-b]pyrans . Tautomerism is another important reaction, as seen in the spontaneous transformation of pyrazolopyridinones in crystal and solution, leading to a complex mixture of products . These reactions highlight the potential reactivity of the compound , which may undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the stability of a compound in crystal versus solution can vary significantly, as demonstrated by the zwitterionic nature of a pyrazolopyridinone derivative . The solubility, melting point, and other physicochemical properties would likely be influenced by the specific functional groups and the overall molecular conformation of the compound.

Wissenschaftliche Forschungsanwendungen

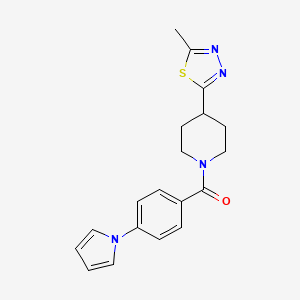

Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds, including pyridines, pyrazines, piperidines, and others, are crucial structural components in pharmaceuticals and agrochemicals due to their high biological activities. These compounds are used in various applications, from herbicides and insecticides to vitamins and pharmaceuticals. The compound , due to its complex structure involving a pyridazinone core and other heterocyclic motifs, may serve as a valuable intermediate or scaffold in the synthesis of biologically active molecules. Studies have demonstrated the wide-ranging applications of such nitrogen-containing heterocycles in developing new drugs and agrochemical products (Higasio & Shoji, 2001), (Higashio & Shoji, 2004).

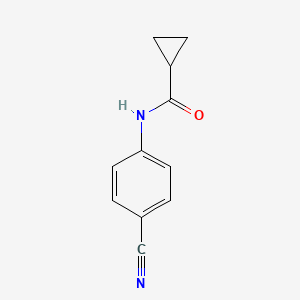

Molecular Docking and Antimicrobial Activity

A series of novel pyridine and fused pyridine derivatives have been synthesized, showing that compounds with complex heterocyclic structures, similar to the mentioned compound, can exhibit significant antimicrobial and antioxidant activities. These findings suggest potential applications in designing new antimicrobial agents (Flefel et al., 2018).

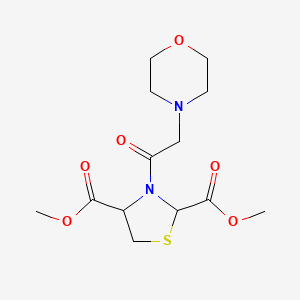

Synthesis of Heterocycles for Anticancer Activity

The synthesis of heterocyclic compounds like 4H-pyran derivatives, which share structural similarities with the compound , indicates their potential application in developing anticancer agents. An efficient synthesis method leveraging microwave-assisted techniques has led to compounds evaluated for their anticancer activity, underscoring the therapeutic potential of such heterocyclic compounds (Hadiyal et al., 2020).

Eigenschaften

IUPAC Name |

2-methyl-6-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5/c1-11-9-13(10-16(22)24-11)25-12-5-7-20(8-6-12)17(23)14-3-4-15(21)19(2)18-14/h3-4,9-10,12H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYKUZHWULBKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)

![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)

![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)

![5-chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2528765.png)